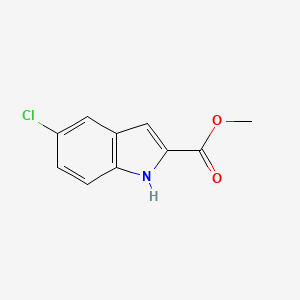

Methyl 5-chloro-1H-indole-2-carboxylate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAOEHZSJWVLBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406441 | |

| Record name | Methyl 5-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87802-11-7 | |

| Record name | Methyl 5-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-chloro-1H-indole-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-1H-indole-2-carboxylate is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its indole core is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals. The presence of a chlorine atom at the 5-position and a methyl carboxylate group at the 2-position provides two strategic points for further chemical modification, making it a versatile building block for creating complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, synthesis, spectroscopic profile, reactivity, and handling, serving as a critical resource for professionals engaged in chemical research and drug discovery.

Core Properties and Structural Information

This compound is a stable, solid organic compound. Its structural and physical properties are foundational to its application in synthesis, dictating solubility, reactivity, and handling requirements.

Physicochemical Data

The key identifiers and physical properties of the compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 87802-11-7 | [1] |

| Molecular Formula | C₁₀H₈ClNO₂ | [1] |

| Molecular Weight | 209.63 g/mol | [1] |

| Physical Form | Solid, powder | [2] |

| Melting Point | Data not consistently available; related acid melts at 287 °C (dec.) | [2] |

| Storage | Store in a dry, well-ventilated place. Keep refrigerated. | [3] |

Chemical Structure

The structure features a bicyclic indole system, with a chlorine atom on the benzene ring and a methyl ester on the pyrrole ring.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through multi-step sequences starting from commercially available anilines. The Gassman indole synthesis provides a reliable route for preparing such substituted indoles[4]. A common alternative involves the cyclization of an appropriately substituted aniline derivative with an α-ketoester followed by esterification.

Representative Synthesis Workflow

A robust and scalable synthesis often involves the esterification of the corresponding carboxylic acid, which itself is formed via a cyclization reaction. This ensures high purity and yield, critical for pharmaceutical applications.

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Esterification of 5-Chloro-1H-indole-2-carboxylic acid

This protocol is adapted from established methods for esterifying indole carboxylic acids, a crucial final step in many synthetic routes.[5] The choice of 1,1'-Carbonyldiimidazole (CDI) is strategic as it avoids the harsh acidic conditions of a traditional Fischer esterification, which can be detrimental to sensitive indole rings. It proceeds via a highly reactive acylimidazolide intermediate.

Materials:

-

5-Chloro-1H-indole-2-carboxylic acid (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

-

Anhydrous Methanol (MeOH) (excess, as solvent and reagent)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

n-Heptane

-

Water (H₂O)

-

Brine (saturated NaCl solution)

Procedure:

-

Activation: To a stirred solution of 5-Chloro-1H-indole-2-carboxylic acid in anhydrous DMF at room temperature, add CDI portion-wise. Expertise Note: The addition of CDI leads to the evolution of CO₂ gas as the acylimidazolide intermediate is formed. This activation step is highly efficient and proceeds under mild, neutral conditions.

-

Reaction Monitoring: Stir the mixture for 1-2 hours at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting carboxylic acid.

-

Ester Formation: Add anhydrous methanol to the reaction mixture. The methanol acts as a nucleophile, attacking the activated carbonyl group and displacing the imidazole leaving group to form the desired methyl ester.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). The organic layers are combined, washed with water and then brine to remove residual DMF and other water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., EtOAc/heptane) or by column chromatography on silica gel.

-

Characterization: The final product, obtained as a solid, should be dried under vacuum and characterized by NMR and MS to confirm its identity and purity.

Spectroscopic Characterization

Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques. The data presented here serve as a benchmark for researchers to validate their synthetic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules. The expected chemical shifts are influenced by the electron-withdrawing chlorine atom and the anisotropic effects of the aromatic system.[6]

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale & Key Features |

| N-H | ~9.0-12.0 (broad s) | - | Broad signal due to quadrupole broadening and exchange. Position is solvent-dependent.[6] |

| C(O)OCH₃ | ~3.9 (s, 3H) | ~52.0 | Sharp singlet for the three equivalent methyl protons. |

| C=O | - | ~162.0 | Carbonyl carbon of the ester, downfield due to deshielding by oxygen atoms. |

| H-3 | ~7.1-7.2 (d) | ~108.0 | Proton on the pyrrole ring, adjacent to the ester. |

| H-4 | ~7.6 (d) | ~122.0 | Deshielded by the adjacent chlorine at C-5. |

| H-6 | ~7.2 (dd) | ~120.0 | Exhibits coupling to both H-4 and H-7. |

| H-7 | ~7.4 (d) | ~112.5 | Proton at the top of the benzene ring. |

| C-2 | - | ~130.0 | Quaternary carbon attached to the ester group. |

| C-3a | - | ~128.0 | Bridgehead carbon adjacent to the pyrrole nitrogen. |

| C-5 | - | ~126.0 | Carbon directly bonded to the chlorine atom.[6] |

| C-7a | - | ~135.0 | Bridgehead carbon adjacent to C-7. |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from typical values for similar structures.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the key diagnostic feature is the isotopic pattern of chlorine.

-

Expected [M]⁺: 209 (for ³⁵Cl) and 211 (for ³⁷Cl).

-

Isotopic Pattern: A characteristic M/(M+2) peak ratio of approximately 3:1 will be observed, which is a definitive indicator of the presence of a single chlorine atom in the molecule.[1]

-

High-Resolution MS (HRMS): Calculated exact mass for C₁₀H₈³⁵ClNO₂ is 209.02436 Da.[1] Experimental determination should be within ±5 ppm of this value.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.

Caption: Standard workflow for the purification and characterization of the final product.

Reactivity, Handling, and Safety

Chemical Reactivity

The reactivity of this compound is centered around three main sites: the N-H proton, the ester group, and the aromatic ring.

-

N-Alkylation/Acylation: The indole nitrogen is nucleophilic and can be readily alkylated or acylated using a suitable base (e.g., NaH, K₂CO₃) and an electrophile (e.g., methyl iodide, benzyl bromide). This is a common strategy for library synthesis.[9]

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH in aqueous methanol).[10][11][12] This carboxylic acid is a key intermediate for amide coupling reactions, a cornerstone of medicinal chemistry.[13]

-

Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic substitution, typically at the C-3 position. However, acylation under Friedel-Crafts conditions can be complex and may lead to mixtures of products depending on the catalyst and conditions used.[14]

Safety and Handling

While specific toxicology data for this exact compound is limited, data from structurally similar chlorinated indoles and indole carboxylic acids should be used for risk assessment.[2][15]

-

Hazard Classification (Extrapolated):

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles.[17]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile).[17]

-

Skin and Body Protection: Wear a lab coat.[15]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a respirator (e.g., N95) is recommended.[2][16][17]

-

-

First Aid Measures:

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate. The indole scaffold is a key component in a vast array of compounds targeting different biological pathways.

-

Antiviral Agents: Halogenated indoles are crucial intermediates in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.[5] The 5-chloroindole core can be elaborated into more complex structures that bind to the allosteric site of the enzyme.[19]

-

Anticancer Agents: The indole nucleus is a scaffold for developing kinase inhibitors. Modifications of this compound have led to potent inhibitors of pathways like EGFR and BRAF, which are implicated in various cancers.[20]

-

Antiparasitic Drug Discovery: Indole-2-carboxamides derived from this core have been explored as potential treatments for neglected tropical diseases like Chagas disease.[21]

The ability to easily convert the ester to an amide or the indole nitrogen to a substituted amine allows for the rapid generation of compound libraries for high-throughput screening, making this a valuable starting point in hit-to-lead campaigns.

References

- Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate.

- Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature.

- 5-CHLORO-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID synthesis. ChemicalBook.

- SAFETY D

- SAFETY D

- Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temper

- Methyl 5-chloro-1H-indole-2-carboxyl

- Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temper

- REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. ValQi.

- An In-Depth Technical Guide on the Safety and Handling of 5-chloro-3-ethyl-2-methyl-1H-indole. Benchchem.

- Methyl 5-chloro-1H-indole-2-carboxyl

- 5-CHLORO-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER. ChemicalBook.

- Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E P

- Supporting inform

- Chemical Safety Data Sheet MSDS / SDS - Methyl indole-2-carboxyl

- Methyl 5-chloro-1-methyl-1H-indole-2-carboxyl

- Methyl 5-chloro-1H-indole-2-carboxyl

- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

- 5 Chloroindole 2 carboxylic acid. mzCloud.

- Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine.

- Methyl 5-chloro-1H-pyrrole-2-carboxyl

- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz

- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv

- 5-Chloroindole. PubChem.

- Ethyl 5-chloroindole-2-carboxyl

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- 5-Chloroindole-2-carboxylic acid 98%. Sigma-Aldrich.

- Methyl 1H-indole-3-carboxyl

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

Sources

- 1. This compound | C10H8ClNO2 | CID 4777711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-クロロインドール-2-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. jbarbiomed.com [jbarbiomed.com]

- 10. researchgate.net [researchgate.net]

- 11. Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature | Semantic Scholar [semanticscholar.org]

- 12. connectsci.au [connectsci.au]

- 13. 5-CHLORO-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 5-chloro-1H-indole-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

Methyl 5-chloro-1H-indole-2-carboxylate is a halogenated heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of a chlorine atom at the 5-position and a methyl carboxylate group at the 2-position of the indole ring imparts specific physicochemical properties that make this molecule a versatile building block for the synthesis of more complex, biologically active compounds. This guide provides an in-depth analysis of its chemical identity, properties, a validated synthesis protocol, and its critical role as a key intermediate in the development of novel therapeutics, including antiviral and anticancer agents.[2][3][4]

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. This section details the fundamental identifiers for this compound.

-

IUPAC Name: this compound[5]

-

Synonyms: 5-Chloroindole-2-carboxylic acid methyl ester, 5-CHLORO-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER[5]

-

CAS Number: 87802-11-7[5]

-

Molecular Formula: C₁₀H₈ClNO₂[5]

Structural Identifiers:

-

SMILES: COC(=O)C1=CC2=C(N1)C=CC(=C2)Cl[5]

-

InChI: InChI=1S/C10H8ClNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3[5]

-

InChIKey: WGAOEHZSJWVLBY-UHFFFAOYSA-N[5]

The structure comprises a bicyclic indole core, with a chlorine atom substituted at the C-5 position of the benzene ring and a methyl ester group at the C-2 position of the pyrrole ring.

Caption: 2D structure of this compound.

Physicochemical and Safety Data

Understanding the physical and chemical properties of a compound is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 209.63 g/mol | [5] |

| Physical Form | Solid | [6] |

| Storage Temperature | 2-8°C, Sealed in dry | [7] |

| XLogP3 | 3.1 | [5] |

Safety and Handling:

While a comprehensive safety profile for this specific compound is not fully detailed in public databases, data from structurally similar compounds and its precursor, 5-chloroindole-2-carboxylic acid, suggest that standard laboratory precautions should be observed.[8]

-

Hazard Statements (inferred): May cause skin irritation, serious eye irritation, and respiratory irritation.[8][9]

-

Precautionary Statements:

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis Protocol: Esterification of 5-Chloroindole-2-carboxylic Acid

This compound is commonly synthesized from its corresponding carboxylic acid precursor. The following protocol is a standard esterification method.

Reaction: 5-Chloro-1H-indole-2-carboxylic acid → this compound

Reagents and Materials:

-

5-Chloro-1H-indole-2-carboxylic acid

-

Methanol (Anhydrous)

-

Thionyl chloride (SOCl₂) or a catalytic amount of concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 5-chloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Acid Catalyst/Esterification Agent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise. Causality Insight: This exothermic reaction forms the highly reactive acyl chloride in situ, which is readily attacked by methanol. Alternatively, a catalytic amount of concentrated sulfuric acid can be used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by methanol.

-

Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature, then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralization: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Trustworthiness: The neutralization step is critical to remove acidic impurities that could interfere with subsequent reactions or the stability of the final product.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a cornerstone of many pharmacologically active compounds.[1] this compound serves as a pivotal intermediate in the synthesis of novel therapeutic agents, leveraging its specific substitution pattern for targeted biological activity.

1. HIV-1 Integrase Strand Transfer Inhibitors (INSTIs):

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[2] this compound is a precursor for synthesizing compounds where the indole nucleus can chelate with two Mg²⁺ ions within the active site of the integrase enzyme, thereby blocking its strand transfer activity.[2] The 5-chloro substituent can modulate the electronic properties and binding affinity of the molecule within the enzyme's active site.

2. Anticancer Agents - EGFR and BRAF Pathway Inhibitors:

Mutations in the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase are implicated in various cancers.[3][4] Research has demonstrated that 5-chloro-indole-2-carboxylate derivatives can be elaborated into potent inhibitors of mutant EGFR (e.g., EGFRT790M) and BRAFV600E pathways.[3] The core structure provided by this compound allows for the strategic addition of pharmacophores that can interact with the ATP-binding sites of these kinases, leading to antiproliferative effects.[3][4] For instance, it has been used to synthesize compounds that showed significant antiproliferative activity with GI₅₀ values in the nanomolar range.[4]

3. Anti-Trypanosoma cruzi Agents:

The indole scaffold has been explored for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[10] While electron-withdrawing groups like halogens at the 5-position were found to decrease activity in some series, the functional handles of this compound allow for diverse chemical modifications, making it a valuable starting point for exploring structure-activity relationships (SAR) in the development of new antichagasic drugs.[10]

Spectroscopic Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques.

-

¹³C NMR: The carbon NMR spectrum provides information on the chemical environment of each carbon atom in the molecule.[11]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The exact mass is calculated as 209.024356 g/mol .[11] GC-MS analysis is a common method for its characterization.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ester, and C-Cl stretch.

Conclusion

This compound is a molecule of significant synthetic utility in the field of drug discovery. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, makes it an invaluable building block for creating libraries of complex molecules. As demonstrated, its derivatives have shown promise as inhibitors of critical targets in viral and oncological diseases. This guide has provided a comprehensive overview of its chemical nature, synthesis, and applications, underscoring its importance for researchers and scientists in the ongoing quest for novel and effective therapeutics.

References

- Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. ACS Publications.

- This compound. PubChem.

- This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Supporting information - The Royal Society of Chemistry.

- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure.

- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. The Royal Society of Chemistry.

- 5 Chloroindole 2 carboxylic acid. mzCloud.

- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

- Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI.

- Ethyl 5-chloroindole-2-carboxylate. PubChem.

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health.

- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. National Institutes of Health.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C10H8ClNO2 | CID 4777711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 5-chloro-1H-pyrrole-2-carboxylate | 1757-31-9 [sigmaaldrich.com]

- 7. 87802-11-7|this compound|BLD Pharm [bldpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

"Methyl 5-chloro-1H-indole-2-carboxylate" CAS number and molecular weight

A Core Intermediate for Advanced Pharmaceutical Research

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 5-chloro-1H-indole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, chemical behavior, and its critical role in the development of novel therapeutic agents.

Compound Profile and Physicochemical Properties

This compound is a substituted indole derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex molecular architectures. Its structure, featuring a chlorine atom on the benzene ring and a methyl ester at the 2-position of the indole scaffold, provides a unique combination of reactivity and stability, making it an ideal starting point for further chemical modifications.

| Property | Value | Source(s) |

| CAS Number | 87802-11-7 | [1][2] |

| Molecular Formula | C₁₀H₈ClNO₂ | [1] |

| Molecular Weight | 209.63 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Appearance | Typically a white to off-white or tan solid | [2] |

| Purity | Commercially available in various purities, commonly ≥95% | [1] |

| Storage | Recommended storage at 2-8 °C | [1] |

Synthesis and Mechanistic Insights

The construction of the indole ring system is a cornerstone of heterocyclic chemistry. While various methods exist for the synthesis of indoles, the Fischer indole synthesis remains one of the most classical and reliable approaches.[3][4] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.

A plausible and commonly employed route to this compound involves the reaction of (4-chlorophenyl)hydrazine with methyl pyruvate under acidic conditions.

Conceptual Synthesis Workflow: Fischer Indole Synthesis

Caption: Conceptual workflow for the Fischer indole synthesis of this compound.

The causality behind this experimental choice lies in the robustness and versatility of the Fischer synthesis for creating substituted indoles.[4] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization for scale and specific laboratory conditions.

Materials:

-

(4-chlorophenyl)hydrazine hydrochloride

-

Methyl pyruvate

-

Ethanol (anhydrous)

-

Concentrated Sulfuric Acid (or Polyphosphoric Acid)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation:

-

To a solution of (4-chlorophenyl)hydrazine hydrochloride in anhydrous ethanol, add a stoichiometric equivalent of methyl pyruvate.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

-

The intermediate hydrazone can be isolated by filtration or the reaction mixture can be carried forward directly.

-

-

Cyclization:

-

To the hydrazone mixture (or the isolated hydrazone), slowly add a catalytic amount of concentrated sulfuric acid or a larger quantity of polyphosphoric acid (PPA) as both catalyst and solvent.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

The choice of acid catalyst is critical; PPA often gives cleaner reactions and higher yields for this type of cyclization.

-

-

Work-up and Purification:

-

After cooling to room temperature, carefully pour the reaction mixture into ice-cold water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

-

Chemical Reactivity and Spectroscopic Profile

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The most reactive position for electrophilic attack on the indole ring is typically the C3 position.[1] However, in this compound, the C2 position is substituted with an electron-withdrawing carboxylate group, which can influence the regioselectivity of further reactions. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the N-H proton (which may be broad and exchangeable with D₂O), and a singlet for the methyl ester protons. The splitting patterns of the aromatic protons will be indicative of the 5-chloro substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the sp² hybridized carbons of the indole ring, and the sp³ hybridized carbon of the methyl group.

-

IR Spectroscopy: The infrared spectrum will exhibit a characteristic strong absorption for the C=O stretch of the ester group (typically in the range of 1700-1730 cm⁻¹), and a peak corresponding to the N-H stretch (around 3300-3400 cm⁻¹).[5][6]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (209.63 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak).[6]

Applications in Drug Discovery and Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs.[7] this compound serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential.

-

Antiviral Agents: Substituted indoles are key components of several antiviral drugs. For instance, indole-2-carboxylic acid derivatives have been investigated as novel HIV-1 integrase strand transfer inhibitors.[8] The 5-chloro substituent on the indole ring can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its binding affinity to the target enzyme.

-

Anticancer Therapeutics: The indole nucleus is a common feature in many anticancer agents. Derivatives of 5-chloro-indole-2-carboxylate have been synthesized and evaluated as potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAF kinases, which are implicated in the growth and proliferation of various cancers.[9]

-

Other Therapeutic Areas: The versatility of the indole-2-carboxylate scaffold allows for its use in developing compounds targeting a wide range of biological targets. These include, but are not limited to, anti-inflammatory agents, central nervous system drugs, and antimicrobials.

Logical Flow of Application in Drug Discovery

Caption: Role of the title compound in a typical drug discovery pipeline.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the biological significance of the indole scaffold make it an indispensable tool for researchers engaged in the discovery and development of novel therapeutics. A thorough understanding of its properties and chemical behavior is essential for leveraging its full potential in the creation of next-generation pharmaceuticals.

References

- PubChem. (n.d.). This compound.

- Wikipedia. (2023, December 19). Fischer indole synthesis.

- ACS Publications. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development.

- MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules.

- Wikipedia. (2023, November 28). Indole.

- Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. MedChemComm.

- MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules.

- MDPI. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules.

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. Electrophilic substitution at the indole [quimicaorganica.org]

- 3. This compound | C10H8ClNO2 | CID 4777711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bhu.ac.in [bhu.ac.in]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scbt.com [scbt.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mzCloud – 5 Chloroindole 2 carboxylic acid [mzcloud.org]

"Methyl 5-chloro-1H-indole-2-carboxylate" synthesis discovery and history

An In-Depth Technical Guide to the Synthesis, Discovery, and History of Methyl 5-chloro-1H-indole-2-carboxylate

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Among the vast library of functionalized indoles, this compound stands out as a pivotal building block in organic synthesis and drug discovery. Its strategic substitution pattern—a chlorine atom at the 5-position and a methyl ester at the 2-position—renders it a versatile intermediate for the elaboration of more complex molecular architectures. This guide provides a comprehensive overview of its history, from the foundational principles of indole synthesis to modern, robust production methods. We will delve into the causality behind key experimental protocols, offer detailed step-by-step methodologies, and explore its application in the development of targeted therapeutics, including agents for oncology and infectious diseases.[2][3]

Introduction and Significance

This compound (CAS No: 87802-11-7) is a halogenated indole derivative of significant interest to the scientific community.[4] The indole ring system is a cornerstone of biologically active compounds, and the specific functionalization of this molecule provides critical handles for synthetic manipulation. The electron-withdrawing nature of the chlorine atom at the C5 position and the carboxylate at C2 influences the reactivity of the indole core, enabling selective functionalization at other positions.

This compound serves as a key intermediate in the synthesis of a wide array of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[2] Its utility extends to biochemical research, where it is employed in studies exploring enzyme inhibition and receptor binding mechanisms.[2]

Table 1: Compound Identification and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [4] |

| CAS Number | 87802-11-7 | [4] |

| Molecular Formula | C₁₀H₈ClNO₂ | [4] |

| Molecular Weight | 209.63 g/mol | [4] |

| Appearance | Off-white to yellow solid | N/A |

| InChI Key | WGAOEHZSJWVLBY-UHFFFAOYSA-N |[2] |

Historical Context: The Dawn of Indole Synthesis

The story of this compound is intrinsically linked to the broader history of indole chemistry. The seminal work in this field was the Fischer indole synthesis , discovered in 1883 by the Nobel laureate Emil Fischer.[5][6] This reaction, which involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, became the most robust and widely recognized method for constructing the indole core for over a century.[5][7]

The synthesis of specific, substituted indoles like the 5-chloro variant arose from the growing needs of medicinal chemistry in the 20th century. Researchers required access to a diverse range of indole analogues to probe structure-activity relationships (SAR). While the exact date of the first synthesis of this compound is not prominently documented, its preparation is a direct application of these established classical methods, tailored to incorporate the desired chloro-substituent. The development of such intermediates was not a singular discovery event but rather an evolutionary step in the systematic exploration of the chemical space around the indole scaffold.

Core Synthetic Methodologies

The synthesis of this compound can be approached through both classical and modern routes. The choice of method often depends on factors like scale, required purity, functional group tolerance, and available starting materials.

The Classical Approach: Fischer Indole Synthesis

The Fischer synthesis remains a cornerstone of indole chemistry due to its reliability and the accessibility of starting materials.[5] The reaction proceeds by heating an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, in the presence of an acid catalyst.[6]

Mechanism Overview: The reaction begins with the condensation of the arylhydrazine and the carbonyl compound to form a hydrazone.[8] This hydrazone then tautomerizes to its enamine form. A critical[5][5]-sigmatropic rearrangement occurs under acidic conditions, followed by the loss of ammonia and subsequent aromatization to yield the final indole product.[5] Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring.[5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C10H8ClNO2 | CID 4777711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

The Synthetic Versatility of Methyl 5-chloro-1H-indole-2-carboxylate: A Technical Guide for Chemical Innovation

Foreword: The Enduring Legacy of the Indole Scaffold in Modern Chemistry

The indole nucleus stands as a cornerstone in the architecture of biologically active molecules, celebrated for its prevalence in nature and its role as a "privileged scaffold" in medicinal chemistry.[1][2] Its versatile structure is a recurring motif in a multitude of pharmaceuticals, agrochemicals, and functional materials.[1][3] Among the diverse array of functionalized indoles, halogenated derivatives, particularly those bearing a chlorine atom at the 5-position, have garnered significant attention for their unique electronic properties and their demonstrated impact on biological activity.[4][5] This guide focuses on a pivotal building block within this class: Methyl 5-chloro-1H-indole-2-carboxylate . We will explore its synthesis, reactivity, and strategic applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential to drive innovation.

Foundational Synthesis: Accessing the Core Scaffold

The efficient construction of the indole ring system is a central theme in organic synthesis. While numerous methods have been developed over the last century, the Fischer indole synthesis remains a robust and widely utilized approach for preparing a diverse range of indole derivatives.[6][7][8]

The Fischer Indole Synthesis: A Classic Route

Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[8][9][10] The synthesis of indol-2-carboxylates, such as our target molecule, typically employs a pyruvic acid derivative.

Reaction Workflow: Fischer Indole Synthesis

Caption: Workflow for the Fischer Indole Synthesis of the target molecule.

Experimental Protocol: Fischer Indole Synthesis of this compound

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol. Add a catalytic amount of a Brønsted acid (e.g., acetic acid or HCl).[8][9] To this solution, add methyl pyruvate dropwise at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the corresponding hydrazone, which may precipitate from the solution.

-

Cyclization: Isolate the crude hydrazone by filtration. The cyclization can be initiated by heating the hydrazone in the presence of a strong acid catalyst. Polyphosphoric acid (PPA) or zinc chloride are commonly employed for this transformation.[8][10] Heat the mixture, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The crude product will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Modern Synthetic Approaches: Palladium-Catalyzed Reactions

Transition metal-catalyzed reactions have revolutionized indole synthesis, offering milder conditions and broader functional group tolerance.[6][11] Palladium-catalyzed methods, in particular, have been successfully applied to the construction of substituted indoles.[6] These can involve intramolecular cyclizations of appropriately substituted anilines.

The Synthetic Utility: A Versatile Chemical Handle

This compound is not merely a final product but a versatile intermediate, offering multiple reactive sites for further elaboration. The indole nitrogen (N-H), the ester group at C2, and the chloro-substituent at C5 all serve as handles for diverse chemical transformations.

Key Reactive Sites and Transformations

Sources

- 1. chemrj.org [chemrj.org]

- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. benthamdirect.com [benthamdirect.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-chloro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for Methyl 5-chloro-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Understanding its structural features through various spectroscopic techniques is paramount for its application and development. This document is structured to offer not just raw data, but a comprehensive interpretation based on established principles and comparative analysis with related structures.

Molecular Structure and a Priori Considerations

This compound (C₁₀H₈ClNO₂) is an indole derivative with a chlorine atom at the 5-position and a methyl ester at the 2-position.[1] The presence of the electron-withdrawing chlorine atom and the ester group significantly influences the electronic environment of the indole ring, which is reflected in its spectroscopic signatures.

Molecular Structure Visualization

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl ester protons. The chemical shifts and coupling constants are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~8.5-9.5 | br s | - |

| H-3 | ~7.1-7.3 | s | - |

| H-4 | ~7.5-7.7 | d | ~8.5 |

| H-6 | ~7.2-7.4 | dd | ~8.5, ~2.0 |

| H-7 | ~7.6-7.8 | d | ~2.0 |

| OCH₃ | ~3.9-4.1 | s | - |

Note: Predictions are based on data from related indole structures and general principles of NMR spectroscopy.

Expert Interpretation:

-

The N-H proton is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.

-

The H-3 proton will appear as a singlet, as it has no adjacent protons to couple with.

-

The aromatic protons (H-4, H-6, and H-7) will exhibit a characteristic splitting pattern. H-4 will be a doublet due to coupling with H-6. H-6 will be a doublet of doublets due to coupling with both H-4 and H-7. H-7 will appear as a doublet due to coupling with H-6. The presence of the chloro group at C-5 will deshield the adjacent protons, particularly H-4 and H-6.

-

The methyl ester protons (OCH₃) will be a sharp singlet in the upfield region of the spectrum.

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker AVANCE 500 MHz instrument.[2]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Temperature: 298 K.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹H NMR Acquisition Workflow

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, longer acquisition times are typically required.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~162-165 |

| C-2 | ~130-133 |

| C-3 | ~105-108 |

| C-3a | ~128-131 |

| C-4 | ~122-125 |

| C-5 | ~127-130 |

| C-6 | ~121-124 |

| C-7 | ~112-115 |

| C-7a | ~135-138 |

| OCH₃ | ~51-53 |

Note: Predictions are based on data from related indole structures and general principles of NMR spectroscopy.

Expert Interpretation:

-

The carbonyl carbon (C=O) of the ester group will be the most downfield signal.

-

The aromatic and indole ring carbons will appear in the range of 105-140 ppm. The chemical shifts are influenced by the substituents. The carbon attached to the chlorine (C-5) and the carbons of the pyrrole ring (C-2, C-3, C-3a, C-7a) will have distinct chemical shifts.

-

The methyl ester carbon (OCH₃) will be the most upfield signal.

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 125 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Temperature: 298 K.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing:

-

Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): m/z ≈ 209 and 211 in an approximate 3:1 ratio, corresponding to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The calculated exact mass is 209.0244 g/mol .[1]

-

Key Fragments:

-

Loss of the methoxy group (-OCH₃): m/z ≈ 178/180

-

Loss of the carbomethoxy group (-COOCH₃): m/z ≈ 150/152

-

Further fragmentation of the indole ring.

-

Expert Interpretation:

The presence of the isotopic pattern for chlorine is a key diagnostic feature in the mass spectrum of this compound. The fragmentation pattern will be dominated by the loss of the ester group substituents, followed by the characteristic fragmentation of the indole core.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Mass Spectrometry Analysis Workflow

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3300-3500 | Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (ester) | 1700-1725 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

| C-O stretch (ester) | 1200-1300 | Strong |

| C-Cl stretch | 700-800 | Medium |

Expert Interpretation:

The IR spectrum will be dominated by a strong absorption band for the ester carbonyl group. The N-H stretching frequency will be a relatively broad band. The C-Cl stretch is in the fingerprint region and can be difficult to assign definitively without comparison to a reference spectrum.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction and identify the major absorption bands.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic use of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a detailed and unambiguous structural elucidation. The data presented in this guide, including predicted values and standardized protocols, serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling them to confidently identify and characterize this important molecule.

References

- The Royal Society of Chemistry. (n.d.). Supporting information.

- PubChem. (n.d.). This compound.

Sources

"Methyl 5-chloro-1H-indole-2-carboxylate" NMR spectral assignments

An In-Depth Technical Guide to the NMR Spectral Assignment of Methyl 5-chloro-1H-indole-2-carboxylate

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and materials science, indole derivatives represent a cornerstone scaffold, celebrated for their vast biological activities and versatile chemical properties.[1] The precise structural elucidation of these molecules is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for this purpose, providing unparalleled insight into the molecular framework at an atomic level.[1]

This technical guide provides a comprehensive, in-depth analysis of the complete NMR spectral assignment for This compound , a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It explains the causal logic behind spectral patterns, offers field-proven experimental protocols, and integrates one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data to build a self-validating, unambiguous structural assignment.

Molecular Structure and Numbering Scheme

For clarity and consistency throughout this guide, the following IUPAC-recommended numbering scheme for the indole ring system will be used.

Figure 1: Structure of this compound with atom numbering.

Part 1: Experimental Protocol

The quality and reliability of NMR data are fundamentally dependent on a robust and standardized experimental approach. The following protocol outlines the best practices for sample preparation and data acquisition.

Step-by-Step Methodology for NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound. The higher concentration is beneficial for ¹³C and 2D NMR experiments, which are inherently less sensitive.

-

Transfer the sample to a clean, dry standard 5 mm NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it reliably solubilizes the compound and its hydrogen-bonding capability slows the exchange rate of the N-H proton, resulting in a sharper signal.[2] Chloroform-d (CDCl₃) is an alternative, though N-H peak broadening is more common.

-

Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and vortex gently until the sample is completely dissolved.

-

-

Data Acquisition:

-

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.[3]

-

Before acquisition, ensure the probe is properly tuned and matched to the solvent and sample.

-

Perform standard shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

-

¹H NMR: Acquire using a standard single-pulse experiment (e.g., Bruker's zg30). Typical parameters include a 30° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbons. A larger spectral width (~240 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer experiment time are necessary.

-

2D Experiments (COSY, HSQC, HMBC): Utilize standard, gradient-selected pulse programs. These experiments are crucial for establishing connectivity and must be run with sufficient resolution in the indirect dimension (at least 256 increments) to resolve cross-peaks effectively.[4]

-

Part 2: 1D NMR Spectral Analysis and Assignments

¹H NMR Spectrum: A Detailed Interpretation

The ¹H NMR spectrum provides the initial, foundational map of the proton environment. The assignment strategy relies on analyzing chemical shifts (δ), signal multiplicities (splitting patterns), and scalar coupling constants (J-values).[5]

-

Indole N-H Proton (H1): This proton typically appears as a broad singlet in the most downfield region of the spectrum (δ 11.5-12.5 ppm in DMSO-d₆).[6] Its significant deshielding is due to the aromaticity of the indole ring and its acidic nature. The chemical shift is highly sensitive to solvent and concentration due to hydrogen bonding effects.[2]

-

Aromatic Protons (H4, H6, H7): These three protons on the benzene ring form a coupled spin system.

-

H4: This proton is adjacent to the electron-rich pyrrole ring fusion and is deshielded by the C5-chloro substituent. It appears as a doublet with a small coupling constant (⁴J ≈ 2.0 Hz) due to meta-coupling with H6.[5] Its expected chemical shift is around δ 7.7-7.8 ppm.

-

H7: This proton is ortho to the indole nitrogen. It appears as a doublet with a larger ortho-coupling constant (³J ≈ 8.5-9.0 Hz) from its interaction with H6.[7] It typically resonates around δ 7.5-7.6 ppm.

-

H6: This proton is coupled to both H4 (meta) and H7 (ortho). Consequently, it appears as a doublet of doublets (dd) with two distinct coupling constants (³J ≈ 8.5-9.0 Hz and ⁴J ≈ 2.0 Hz). It is generally found around δ 7.1-7.2 ppm.[1]

-

-

Pyrrole Ring Proton (H3): Located on the electron-rich pyrrole ring and adjacent to the ester group, this proton appears as a distinct singlet (or a very finely split multiplet from long-range couplings) around δ 7.2-7.3 ppm.[6]

-

Methyl Ester Protons (-OCH₃): The three equivalent protons of the methyl group are magnetically isolated and thus produce a sharp, intense singlet. Their position is characteristic, typically appearing around δ 3.8-3.9 ppm.[6]

Table 1: Summary of ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 12.10 | br s | - |

| H4 | 7.75 | d | ⁴J ≈ 2.0 |

| H7 | 7.55 | d | ³J ≈ 8.8 |

| H3 | 7.25 | s | - |

| H6 | 7.18 | dd | ³J ≈ 8.8, ⁴J ≈ 2.0 |

| -OCH₃ | 3.88 | s | - |

Predicted values are based on literature data for similar structures in DMSO-d₆.[1][6]

¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals ten distinct signals, corresponding to the ten carbon atoms in the molecule. Assignments are based on established chemical shift ranges and the electronic effects of the substituents (chlorine and methyl ester).[8]

-

Carbonyl Carbon (-C=O): As is characteristic of ester carbonyls, this carbon is the most deshielded and appears furthest downfield, typically around δ 161-162 ppm.[6]

-

Aromatic and Heterocyclic Carbons (C2-C7a):

-

C7a & C3a (Bridgehead): These quaternary carbons are part of the ring fusion. C7a, adjacent to the nitrogen, is typically found around δ 136-137 ppm. C3a is usually located around δ 127-128 ppm.[9]

-

C2: This carbon is directly attached to the electronegative nitrogen and the electron-withdrawing ester group, causing significant deshielding. Its signal is expected around δ 130-132 ppm.

-

C5: The carbon atom directly bonded to the chlorine atom (ipso-carbon) experiences a strong deshielding effect and is typically found around δ 125-126 ppm.[1]

-

C4, C6, C7: These are protonated aromatic carbons. Their shifts are influenced by the chlorine substituent and the fused ring system, generally appearing between δ 113 and 123 ppm.[9]

-

C3: This carbon is highly shielded due to its position in the electron-rich pyrrole ring and typically resonates at the most upfield position of the ring carbons, around δ 108-109 ppm.[6]

-

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group is a saturated sp³ carbon and thus appears in the most upfield region of the spectrum, around δ 52-53 ppm.[6]

Table 2: Summary of ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| -C=O | 161.5 | C |

| C7a | 136.2 | C |

| C2 | 131.0 | C |

| C3a | 127.8 | C |

| C5 | 125.5 | C |

| C4 | 122.8 | CH |

| C6 | 121.5 | CH |

| C7 | 113.9 | CH |

| C3 | 108.5 | CH |

| -OCH₃ | 52.4 | CH₃ |

Predicted values are based on literature data and substituent effect calculations.[1][6][9]

Part 3: 2D NMR Correlation for Definitive Assignment

While 1D NMR provides a strong foundation, 2D correlation experiments are essential for creating a self-validating system that unambiguously confirms the proposed structure.[4]

COSY: Mapping ¹H-¹H Couplings

The COSY (COrrelation SpectroscopY) experiment identifies protons that are scalar-coupled, typically through 2-4 bonds. For this compound, the COSY spectrum is expected to show key correlations that confirm the assignments of the aromatic protons.

Figure 2: Expected ¹H-¹H COSY correlations. Cross-peaks appear between coupled protons.

Causality: The strong cross-peak between H7 and H6 validates their ortho relationship (³J coupling). The weaker cross-peak between H6 and H4 confirms their meta relationship (⁴J coupling). The absence of cross-peaks for H3, -OCH₃, and the N-H proton confirms their magnetic isolation.

HSQC: Linking Protons to Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment is a cornerstone of structural analysis, correlating each proton directly to the carbon it is attached to (¹J C-H). This allows for the definitive assignment of all protonated carbons.

Figure 3: ¹H-¹³C HSQC correlations showing direct one-bond connectivities.

Causality: The HSQC spectrum provides five critical cross-peaks, directly linking the chemical shifts of H3, H4, H6, H7, and the methyl protons to their corresponding carbon signals (C3, C4, C6, C7, and -OCH₃), thereby validating their assignments simultaneously.

HMBC: Assembling the Full Skeleton

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the final piece of the puzzle, revealing correlations between protons and carbons over two to three bonds (²J and ³J). This is the primary method for assigning non-protonated (quaternary) carbons.

Figure 4: Key long-range ¹H-¹³C HMBC correlations for assigning quaternary carbons.

Causality and Trustworthiness:

-

-OCH₃ Protons: The strong correlation to the carbonyl carbon (²J) and the C2 carbon (³J) confirms the ester functionality and its position.

-

H3 Proton: Correlations to C2 and C3a (both ²J) and C7a (³J) lock in the structure of the pyrrole ring.

-

H4 Proton: Its correlations to the chlorinated C5 (²J) and the bridgehead carbons C3a and C7a are definitive.

-

H6 and H7 Protons: Their respective correlations to C5, C7a, and C3a complete the assignment of the benzene portion of the indole ring.

This web of interlocking correlations from the HMBC experiment provides a robust, self-consistent dataset that validates the entire molecular structure.

Conclusion

The comprehensive structural elucidation of this compound is achieved through a systematic and integrated NMR spectroscopy workflow. By combining the foundational data from 1D ¹H and ¹³C experiments with the unambiguous connectivity evidence from 2D COSY, HSQC, and HMBC spectra, a complete and confident assignment of every proton and carbon signal is possible. This guide demonstrates not only the final assignments but also the critical scientific reasoning and experimental integrity required to transform raw spectral data into verified molecular knowledge, an essential process in modern chemical research and development.

References

- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- Magritek (2021). Methyl 1H-indole-3-carboxylate NMR Spectroscopy.

- Al-Hourani, B. J. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 25(24), 5916.

- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University.

- Chemistry LibreTexts (2021). 14.12: Coupling Constants Identify Coupled Protons.

- ACD/Labs (2025). 1H–1H Coupling in Proton NMR.

- Oregon State University. ¹³C NMR Chemical Shifts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Proton NMR chemical shifts and coupling constants for brain metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 5. acdlabs.com [acdlabs.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 5-chloro-1H-indole-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and single-crystal X-ray diffraction analysis of Methyl 5-chloro-1H-indole-2-carboxylate, a halogenated indole derivative of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a chlorine atom at the 5-position can significantly modulate its physicochemical and pharmacological properties. This document offers researchers, scientists, and drug development professionals a detailed narrative on the experimental protocols, the causality behind methodological choices, and an in-depth analysis of the compound's three-dimensional architecture. We will explore the critical intermolecular interactions that govern its crystal packing, providing field-proven insights into its solid-state behavior.

Introduction: The Significance of Halogenated Indoles in Drug Discovery

The indole nucleus is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile scaffold for designing therapeutic agents targeting a wide range of biological targets. The strategic placement of halogen atoms, such as chlorine, on the indole ring is a common and powerful tool in medicinal chemistry to enhance biological activity, improve metabolic stability, and fine-tune pharmacokinetic profiles.

This compound serves as a key building block in the synthesis of more complex molecules with potential applications as anti-inflammatory, anti-cancer, and antiviral agents. A thorough understanding of its solid-state structure is paramount for predicting its behavior in different environments, designing new derivatives with improved properties, and for the rational design of crystallization processes for active pharmaceutical ingredients (APIs). This guide will provide a detailed exposition of the process of elucidating this crucial structural information.

Synthesis and Characterization of this compound

The synthesis of this compound is most effectively achieved through the classic Fischer indole synthesis, a robust and versatile method for constructing the indole ring system.[1]

The Fischer Indole Synthesis: A Mechanistic Overview

Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[2] The generally accepted mechanism proceeds through the following key steps:

-

Hydrazone Formation: The reaction begins with the condensation of (4-chlorophenyl)hydrazine with methyl pyruvate to form the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step that creates the C-C bond of the indole ring.

-

Aromatization and Cyclization: The intermediate then undergoes cyclization and elimination of ammonia to yield the final aromatic indole product.

Diagram 1: The Fischer Indole Synthesis Workflow

Caption: A schematic overview of the Fischer indole synthesis for preparing the target compound.

Detailed Experimental Protocol for Synthesis and Crystallization

-

Materials:

-

(4-chlorophenyl)hydrazine hydrochloride

-

Methyl pyruvate

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Step-by-Step Synthesis:

-

Hydrazone Formation: In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol. Add a catalytic amount of glacial acetic acid. To this solution, add methyl pyruvate (1 equivalent) dropwise with stirring at room temperature. The reaction mixture is typically stirred for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

-

Cyclization: The solvent from the previous step is removed under reduced pressure. The crude hydrazone is then heated in a high-boiling point solvent or with a strong acid catalyst like polyphosphoric acid (PPA) or zinc chloride. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

-

Crystallization for X-ray Diffraction:

-

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation.

-

Dissolve the purified this compound in a minimal amount of a suitable solvent system, such as a mixture of ethyl acetate and hexane.

-

The solution is loosely covered to allow for the slow evaporation of the solvent over several days at room temperature.

-

Colorless, needle-like crystals should form.

-

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the indole NH proton (typically a broad singlet), aromatic protons on the indole ring, and the methyl ester protons. The splitting patterns of the aromatic protons will be characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, and the methyl carbon of the ester.[4] |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-Cl stretching vibrations. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₈ClNO₂: 209.63 g/mol ). |

Single-Crystal X-ray Diffraction Analysis: Unveiling the Three-Dimensional Structure